Cholesterinhydrozimmat

Übersicht

Beschreibung

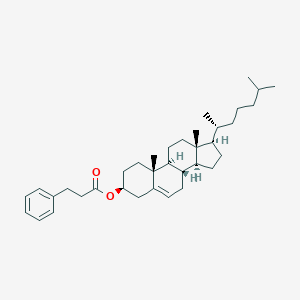

Cholesterol Hydrocinnamate, also known as Cholesterol 3-Phenylpropionate, is a cholesterol ester formed by the esterification of cholesterol with hydrocinnamic acid. This compound is known for its unique properties and applications in various fields, including materials science and biochemistry. It is a white to almost white powder or crystalline solid with a molecular formula of C36H54O2 and a molecular weight of 518.83 g/mol .

Wissenschaftliche Forschungsanwendungen

Cholesterol Hydrocinnamate has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other cholesterol derivatives and as a model compound for studying esterification reactions.

Biology: Investigated for its role in cell membrane studies and its interactions with other biomolecules.

Medicine: Explored for its potential in drug delivery systems and as a component in pharmaceutical formulations.

Industry: Utilized in the production of liquid crystals and other advanced materials

Wirkmechanismus

Target of Action

Cholesterol Hydrocinnamate, like other cholesterol derivatives, primarily targets cellular membranes and various enzymes involved in cholesterol metabolism . Cholesterol is an essential component of mammalian cell membranes and plays a crucial role in maintaining membrane fluidity and cell proliferation . It also serves as a precursor for steroid hormones .

Mode of Action

It is known that cholesterol and its derivatives interact with their targets, leading to various changes in cellular functions . For instance, cholesterol is first converted to cholest-4-en-3-one (cholestenone) by the extracellular enzymes 3β-HSD or ChOx, allowing the cholestenone to penetrate the cell barrier . Then, the steroid C-26 monooxygenases oxidize the terminal methyl group of cholestenone to form 3-oxo-cholest-4-en-26-oic acid .

Biochemical Pathways

Cholesterol Hydrocinnamate likely affects the same biochemical pathways as cholesterol. The cholesterol biosynthesis pathway involves enzymes in the cytoplasm, microsomes (ER), and peroxisomes . The acetyl-CoA utilized for cholesterol biosynthesis is derived from an oxidation reaction (fatty acids or pyruvate or amino acids) in the mitochondria and is transported to the cytoplasm .

Pharmacokinetics

It is known that the pharmacokinetics of cholesterol and its derivatives involve complex processes such as absorption, distribution, metabolism, and excretion . These processes can significantly impact the bioavailability of these compounds.

Result of Action

The result of action of Cholesterol Hydrocinnamate is likely similar to that of cholesterol. Cholesterol plays an essential role in regulating membrane fluidity, cell differentiation, and proliferation . It also serves as a precursor for steroid hormones, which are important in regulating reproduction, carbohydrate and protein catabolism, and immune responses in humans .

Action Environment

The action of Cholesterol Hydrocinnamate, like other cholesterol derivatives, can be influenced by various environmental factors . For instance, the presence of other lipids, temperature, pH, and other factors can affect the stability and efficacy of these compounds . Understanding these influences is crucial for predicting and mitigating the effects of global phenomena such as climate change on the biosphere .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cholesterol Hydrocinnamate can be synthesized through the esterification of cholesterol with hydrocinnamic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of Cholesterol Hydrocinnamate may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. The purification of the final product is usually achieved through recrystallization or chromatographic techniques .

Analyse Chemischer Reaktionen

Types of Reactions: Cholesterol Hydrocinnamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group back to the alcohol and acid components.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of cholesterol and hydrocinnamic acid.

Substitution: Formation of various cholesterol derivatives.

Vergleich Mit ähnlichen Verbindungen

Cholesterol Oleate: Another cholesterol ester with oleic acid.

Cholesterol Palmitate: Formed by the esterification of cholesterol with palmitic acid.

Cholesterol Stearate: An ester of cholesterol and stearic acid.

Comparison: Cholesterol Hydrocinnamate is unique due to the presence of the phenylpropionate group, which imparts distinct physical and chemical properties. Unlike other cholesterol esters, it has enhanced interactions with aromatic compounds and can form more stable liquid crystalline phases. This makes it particularly useful in materials science and advanced applications .

Biologische Aktivität

Cholesterol hydrocinnamate, a derivative of cholesterol, has garnered attention in recent years due to its potential biological activities, particularly in lipid metabolism and antioxidant properties. This article delves into the various aspects of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

Cholesterol hydrocinnamate is formed by the esterification of cholesterol with hydrocinnamic acid. This modification can influence its solubility, permeability, and interaction with biological membranes. The compound is structurally similar to cholesterol, which allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function.

Biological Activity

Lipid-Lowering Effects

Research has shown that cholesterol hydrocinnamate exhibits significant lipid-lowering effects. A study involving cholesterol-fed rats demonstrated that supplementation with 3,4-di(OH)-hydrocinnamate significantly reduced plasma total cholesterol and triglyceride levels compared to controls. The study found that both 3,4-di(OH)-cinnamate and its hydrocinnamate counterpart lowered hepatic cholesterol levels effectively, outperforming lovastatin in some measures .

Antioxidant Activity

Cholesterol hydrocinnamate also exhibits antioxidant properties. In the same rat study, it was observed that the compound increased the activity of hepatic antioxidant enzymes such as catalase (CAT) and glutathione peroxidase (GSH-Px). These enzymes play crucial roles in mitigating oxidative stress by neutralizing free radicals . The reduction of thiobarbituric acid reactive substances (TBARS), a marker of lipid peroxidation, further supports its antioxidant capacity.

The mechanisms through which cholesterol hydrocinnamate exerts its effects include:

- Inhibition of HMG-CoA Reductase : This enzyme is crucial for cholesterol biosynthesis. Studies indicate that cholesterol hydrocinnamate may inhibit HMG-CoA reductase activity, leading to decreased cholesterol synthesis .

- Alteration of Lipid Profiles : By influencing lipid metabolism pathways, cholesterol hydrocinnamate can modulate levels of low-density lipoprotein (LDL) and high-density lipoprotein (HDL) cholesterol .

Clinical Study on Elderly Patients

A clinical study involving elderly patients with cerebrovascular disease examined the effects of fermented papaya preparation (FPP), which contains compounds similar to hydrocinnamate derivatives. Participants receiving FPP showed improvements in lipid profiles and antioxidant status over a 30-day treatment period. This suggests potential benefits of hydrocinnamate derivatives in managing age-related metabolic disorders .

Animal Model Studies

In animal models, particularly rats fed a high-cholesterol diet, both 3,4-di(OH)-cinnamate and 3,4-di(OH)-hydrocinnamate were shown to significantly lower hepatic cholesterol levels compared to control groups. The results indicated a more pronounced effect than traditional statin treatments like lovastatin .

Data Summary

The following table summarizes key findings from studies investigating the biological activity of cholesterol hydrocinnamate:

| Study Type | Compound | Key Findings |

|---|---|---|

| Animal Study | 3,4-di(OH)-hydrocinnamate | Reduced total cholesterol and triglycerides |

| Increased hepatic CAT and GSH-Px activities | ||

| Clinical Study | Fermented Papaya Preparation | Improved lipid profiles in elderly patients |

| Mechanistic Study | Cholesterol Hydrocinnamate | Inhibition of HMG-CoA reductase |

Eigenschaften

CAS-Nummer |

14914-99-9 |

|---|---|

Molekularformel |

C36H54O2 |

Molekulargewicht |

518.8 g/mol |

IUPAC-Name |

[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-phenylpropanoate |

InChI |

InChI=1S/C36H54O2/c1-25(2)10-9-11-26(3)31-17-18-32-30-16-15-28-24-29(38-34(37)19-14-27-12-7-6-8-13-27)20-22-35(28,4)33(30)21-23-36(31,32)5/h6-8,12-13,15,25-26,29-33H,9-11,14,16-24H2,1-5H3/t26-,29?,30+,31-,32+,33+,35+,36-/m1/s1 |

InChI-Schlüssel |

KPNKAGLPVPTLGB-WPAWQYJCSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC5=CC=CC=C5)C)C |

Isomerische SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(C4)OC(=O)CCC5=CC=CC=C5)C)C |

Kanonische SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC5=CC=CC=C5)C)C |

Key on ui other cas no. |

14914-99-9 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.